molecular formula C23H19F2N3O3S2 B11491052 5-fluoro-N-(2-{[3-(4-fluorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}ethyl)-2-methylbenzenesulfonamide

5-fluoro-N-(2-{[3-(4-fluorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}ethyl)-2-methylbenzenesulfonamide

Cat. No.: B11491052
M. Wt: 487.5 g/mol
InChI Key: HTINAZYWJDUBGY-UHFFFAOYSA-N
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Description

5-fluoro-N-(2-{[3-(4-fluorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}ethyl)-2-methylbenzenesulfonamide is a complex organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of fluorine atoms, a quinazolinone moiety, and a benzenesulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-fluoro-N-(2-{[3-(4-fluorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}ethyl)-2-methylbenzenesulfonamide typically involves multiple stepsThe reaction conditions often involve the use of solvents like ethanol and catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as refluxing, purification through recrystallization, and the use of advanced analytical techniques to monitor the reaction progress and product quality .

Chemical Reactions Analysis

Types of Reactions

5-fluoro-N-(2-{[3-(4-fluorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}ethyl)-2-methylbenzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions may vary depending on the desired outcome, but they often involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce compounds with different functional groups attached to the quinazolinone core .

Mechanism of Action

The mechanism of action of 5-fluoro-N-(2-{[3-(4-fluorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}ethyl)-2-methylbenzenesulfonamide involves its interaction with specific molecular targets. The compound may inhibit enzymes or receptors by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of bacterial cell wall synthesis or disruption of viral replication processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-fluoro-N-(2-{[3-(4-fluorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}ethyl)-2-methylbenzenesulfonamide is unique due to its combination of a quinazolinone core, fluorophenyl group, and sulfonamide moiety.

Properties

Molecular Formula

C23H19F2N3O3S2

Molecular Weight

487.5 g/mol

IUPAC Name

5-fluoro-N-[2-[3-(4-fluorophenyl)-4-oxoquinazolin-2-yl]sulfanylethyl]-2-methylbenzenesulfonamide

InChI

InChI=1S/C23H19F2N3O3S2/c1-15-6-7-17(25)14-21(15)33(30,31)26-12-13-32-23-27-20-5-3-2-4-19(20)22(29)28(23)18-10-8-16(24)9-11-18/h2-11,14,26H,12-13H2,1H3

InChI Key

HTINAZYWJDUBGY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)F)S(=O)(=O)NCCSC2=NC3=CC=CC=C3C(=O)N2C4=CC=C(C=C4)F

Origin of Product

United States

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